molecular formula C11H9NO4 B13456017 Methyl 7-amino-2-oxo-2H-1-benzopyran-4-carboxylate CAS No. 138196-50-6

Methyl 7-amino-2-oxo-2H-1-benzopyran-4-carboxylate

Cat. No.: B13456017
CAS No.: 138196-50-6
M. Wt: 219.19 g/mol
InChI Key: IDUGGASRFRSARF-UHFFFAOYSA-N
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Description

Methyl 7-amino-2-oxo-2H-chromene-4-carboxylate is a derivative of coumarin, a class of compounds known for their diverse biological activities Coumarins are naturally occurring compounds found in many plants and have been extensively studied for their medicinal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-amino-2-oxo-2H-chromene-4-carboxylate typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. One common method includes the reaction of m-aminophenol, methoxycarbonyl chloride, and acetoacetic ester using concentrated sulfuric acid . Another approach involves the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing reaction time and byproducts. Techniques such as flash column chromatography on silica gel and recrystallization from acetone are commonly used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-amino-2-oxo-2H-chromene-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate.

    Reducing agents: Such as sodium borohydride.

    Organic halides: For substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with organic halides can produce a variety of substituted coumarin derivatives .

Scientific Research Applications

Methyl 7-amino-2-oxo-2H-chromene-4-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-amino-2-oxo-2H-chromene-4-carboxylate is unique due to its specific amino and ester functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

138196-50-6

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

methyl 7-amino-2-oxochromene-4-carboxylate

InChI

InChI=1S/C11H9NO4/c1-15-11(14)8-5-10(13)16-9-4-6(12)2-3-7(8)9/h2-5H,12H2,1H3

InChI Key

IDUGGASRFRSARF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)OC2=C1C=CC(=C2)N

Origin of Product

United States

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